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Compound of Interest

Compound Name: 1,3,5-Tris(4-nitrophenyl)benzene

Cat. No.: B1636164

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-
Tris(4-nitrophenyl)benzene, a molecule of significant interest in materials science and
biochemical research. The compound is notable for its applications as a precursor to functional
porous materials and as an inhibitor of amyloid fibril formation, which is relevant to the study of
protein aggregation diseases.[1] This document presents its characteristic 'H NMR, 3C NMR,
and Infrared (IR) spectroscopic data, along with detailed experimental protocols for data
acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,3,5-Tris(4-
nitrophenyl)benzene.

'H NMR (Proton Nuclear Magnetic Resonance) Data

The *H NMR spectrum was recorded in deuterated chloroform (CDCIs). The chemical shifts (d)
are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Table 1: 'H NMR Spectroscopic Data for 1,3,5-Tris(4-nitrophenyl)benzene.[2]

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The 13C NMR spectrum was acquired in CDCls at 125 MHz.

Chemical Shift (6) ppm

Assignment

122.3 Aromatic CH on nitrophenyl groups

125.0 Aromatic CH on nitrophenyl groups

128.9 Aromatic CH on the central benzene ring

132.1 Quaternary carbon on the central benzene ring

139.7 Quaternary carbon on the nitrophenyl groups
attached to the central ring

1416 Quaternary carbon on the nitrophenyl groups

attached to the nitro group
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Table 2: 13C NMR Spectroscopic Data for 1,3,5-Tris(4-nitrophenyl)benzene.[2]

IR (Infrared) Spectroscopy Data

The IR spectrum was obtained using a potassium bromide (KBr) pellet.

Wavenumber (V) cm— Assignment

3043 C-H stretching (aromatic)

1595 C=C stretching (aromatic)

1489 C=C stretching (aromatic)

1379 N-O symmetric stretching (nitro group)
1085 In-plane C-H bending

1007 In-plane C-H bending

849 Out-of-plane C-H bending

Table 3: Infrared (IR) Absorption Data for 1,3,5-Tris(4-nitrophenyl)benzene.[2]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
above.

General Considerations

All reagents and solvents should be of analytical grade and used as received unless otherwise
specified. Deuterated solvents for NMR spectroscopy were used without further purification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o For 'H NMR, accurately weigh 5-25 mg of 1,3,5-Tris(4-nitrophenyl)benzene.[3] For 13C
NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-
noise ratio in a reasonable time.[3][4]
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o The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent,
such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), in a clean vial.[2][3][4]
Gentle vortexing or sonication can aid in complete dissolution.[4]

o Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[2]

o Data Acquisition:

o The homogeneous solution is carefully transferred into a 5 mm NMR tube using a pipette,
ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[4]

o The exterior of the NMR tube is cleaned to remove any contaminants before being placed
in the spectrometer's spinner turbine.[4]

o 1H and 3C NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 500
MHz instrument, at room temperature.[2] The instrument is tuned, locked onto the
deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

Infrared (IR) Spectroscopy

The spectrum for the solid sample was obtained using the KBr pellet technique.[2]
o Sample Preparation (KBr Pellet):

o A small amount of the solid sample (1-2 mg) is mixed with approximately 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr).

o The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to
ensure the particles are smaller than the wavelength of the incident IR radiation, which
minimizes scattering.[5]

o The powdered mixture is then compressed in a die under high pressure to form a thin,
transparent or translucent pellet.[6]

o Data Acquisition:

o A background spectrum of the empty sample compartment is collected.
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o The KBr pellet is placed in the sample holder of an FT-IR spectrophotometer.
o The IR spectrum is recorded, typically in the range of 4000 to 400 cm~1.[2]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized chemical compound like 1,3,5-Tris(4-nitrophenyl)benzene.
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Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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